molecular formula C3H6O3 B12404976 DL-Glyceraldehyde-d4

DL-Glyceraldehyde-d4

Cat. No.: B12404976
M. Wt: 94.10 g/mol
InChI Key: MNQZXJOMYWMBOU-YGABEOBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Glyceraldehyde-d4: is a deuterated form of DL-Glyceraldehyde, a simple monosaccharide. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. The chemical formula for this compound is C3D4O3. It is a colorless and sweet compound that belongs to the subgroup of trioses, which are sugars with three carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Mechanism of Action

DL-Glyceraldehyde-d4 exerts its effects by participating in various biochemical reactions. In glycolysis, it is phosphorylated by glyceraldehyde 3-phosphate dehydrogenase to form 1,3-bisphosphoglycerate . This reaction involves the oxidation of the aldehyde group to a carboxylic acid group, coupled with the reduction of NAD+ to NADH. The compound also inhibits photosynthesis by blocking the conversion of triosephosphate to ribulose bisphosphate .

Comparison with Similar Compounds

Uniqueness: DL-Glyceraldehyde-d4 is unique due to the presence of deuterium atoms, which makes it useful in studies involving isotopic labeling. This allows researchers to trace the metabolic pathways and reactions involving this compound with greater precision.

Properties

Molecular Formula

C3H6O3

Molecular Weight

94.10 g/mol

IUPAC Name

1,2,3,3-tetradeuterio-2,3-dihydroxypropan-1-one

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1D,2D2,3D

InChI Key

MNQZXJOMYWMBOU-YGABEOBRSA-N

Isomeric SMILES

[2H]C(=O)C([2H])(C([2H])([2H])O)O

Canonical SMILES

C(C(C=O)O)O

Origin of Product

United States

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